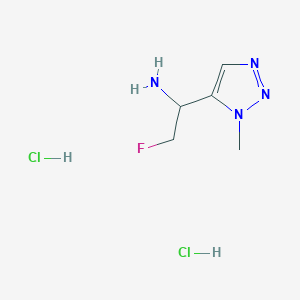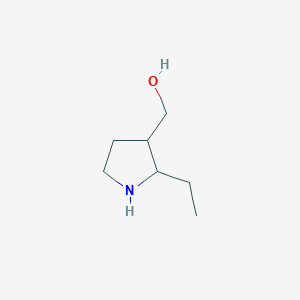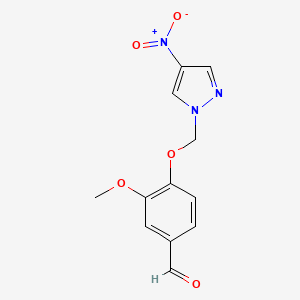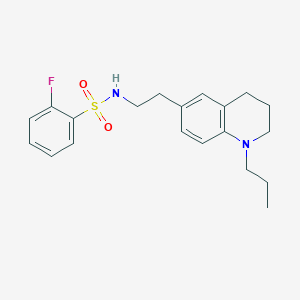
Tert-butyl 2-(2-chlorobenzyl)hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(2-chlorobenzyl)hydrazinecarboxylate is a chemical compound with the CAS Number: 135941-95-6 . It has a molecular weight of 256.73 and its IUPAC name is tert-butyl 2-(2-chlorobenzyl)hydrazine-1-carboxylate . It appears as a white to yellow solid .
Molecular Structure Analysis
The linear formula of this compound is C12H17ClN2O2 . The InChI code is 1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15-14-8-9-6-4-5-7-10(9)13/h4-7,14H,8H2,1-3H3,(H,15,16) .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 256.73 and its linear formula is C12H17ClN2O2 .Applications De Recherche Scientifique
Larvicidal Activity in Agricultural Applications
- Larvicidal Activity Against Rice Stem Borer : A study by Oikawa et al. (1994) investigated the larvicidal activity of 1-tert-butyl-1-(2-chlorobenzoyl)-2-(substituted benzoyl)hydrazines, closely related to tert-butyl 2-(2-chlorobenzyl)hydrazinecarboxylate, against the rice stem borer, Chilo suppressalis. The research found that the hydrophobicity of substituents generally enhances activity, while the bulkiness of substituents is position-specifically unfavorable. Notably, compounds with optimized substitution patterns in both benzene rings were significantly more effective, with some being 20-30 times as larvicidal as the unsubstituted compound (Oikawa et al., 1994).
Synthesis and Chemical Analysis
Synthesis of Related Compounds : Research by Obreza and Urleb (2003) involved the synthesis of compounds related to this compound. They demonstrated a two-step synthesis process yielding hexahydropyrrolo [1,2-d][1,2,4]triazine-1,4-dione and related heterocycles. This study contributes to the broader understanding of the synthetic pathways and potential derivatives of this compound (Obreza & Urleb, 2003).
Study of Hydroxypyrazole-based Ligands : Formica et al. (2018) examined hydroxypyrazole-based ligands, including derivatives of this compound. These ligands displayed fluorescence and could coordinate a Zn(II) ion, suggesting potential applications in fluorescent sensors or other photochemical processes (Formica et al., 2018).
Characterization and Theoretical Studies : Bhat et al. (2019) conducted synthesis, characterization, and theoretical studies of compounds related to this compound, exploring their potential as Mcl-1 antagonists. This research contributes to the understanding of the compound's structural properties and potential biological activities (Bhat et al., 2019).
Synthesis of Substituted Benzaldehyde Hydrazones : Obreza and Urleb (2002) investigated the synthesis of substituted benzaldehyde hydrazones using tert-butyl 2-(phenylmethylidene)-1-hydrazinecarboxylates. This study is relevant for understanding the chemical behavior and potential applications of this compound in synthesizing other organic compounds (Obreza & Urleb, 2002).
Propriétés
IUPAC Name |
tert-butyl N-[(2-chlorophenyl)methylamino]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15-14-8-9-6-4-5-7-10(9)13/h4-7,14H,8H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYBXDNACVNSRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1=CC=CC=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2410494.png)


![N-(1-ethyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2410497.png)

![2-[5-(4-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B2410500.png)
![(2,3-dichlorophenyl)-[5-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone](/img/structure/B2410505.png)
![N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2410506.png)

![4-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2410513.png)